molecular formula C8H10FNO2S B13516840 2,4-Dimethyl-6-fluorobenzenesulfonamide

2,4-Dimethyl-6-fluorobenzenesulfonamide

Cat. No.: B13516840
M. Wt: 203.24 g/mol
InChI Key: KDUJBFSISFOUPN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, a fluorine atom at position 6, and a sulfonamide (-SO₂NH₂) functional group.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

2-fluoro-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

KDUJBFSISFOUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-fluorobenzenesulfonamide typically involves the sulfonation of 2,4-dimethyl-6-fluorobenzene. One common method is the reaction of 2,4-dimethyl-6-fluorobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-6-fluorobenzenesulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2,4-Dimethyl-6-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 2,4-Dimethyl-6-fluorobenzenesulfonamide: Fluorine at position 6 enhances electronegativity and may increase metabolic stability compared to non-fluorinated analogs. The 2,4-dimethyl groups contribute steric bulk and lipophilicity .
  • N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide (B3Z): Fluorine at position 2 with a diethylaminoethyl side chain. The amino group increases solubility in polar solvents, while the fluorine at position 2 may alter electronic interactions in binding pockets .
  • N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide: Fluorine at position 2 combined with a pyrimidinyl moiety.

Methyl and Alkyl Substituents

  • 2,4-Dimethyl-6-fluorobenzenesulfonamide : Methyl groups at positions 2 and 4 improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide: A quinoline-based sulfonamide with ethoxy and cyano groups. The larger aromatic system increases molecular weight and may affect pharmacokinetic properties .
  • 2-Methoxy-4,6-ditrifluoromethylbenzoic acid : Methoxy and trifluoromethyl groups at positions 2, 4, and 4. Trifluoromethyl groups significantly increase electronegativity and acidity compared to methyl substituents .

Electronic and Steric Effects

  • This contrasts with the electron-donating methyl groups in the target compound.
  • Steric Hindrance : Compounds like N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide feature bulkier substituents (e.g., dual sulfonyl groups), which may limit conformational flexibility and binding to sterically sensitive targets.

Data Table: Key Structural and Inferred Properties of Selected Sulfonamides

Compound Name Substituents/Functional Groups Key Inferred Properties Evidence ID
2,4-Dimethyl-6-fluorobenzenesulfonamide 2,4-dimethyl; 6-F; -SO₂NH₂ High lipophilicity; moderate electronegativity -
N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide 2-F; diethylaminoethyl side chain Enhanced solubility; potential CNS activity
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide 2-F; pyrimidinyl group Target specificity; hydrogen-bonding capacity
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 2-methoxy; 4,6-CF₃ High acidity; strong electron withdrawal
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonyl; 4-F; 2,3-dimethyl Steric hindrance; potential dual inhibition

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